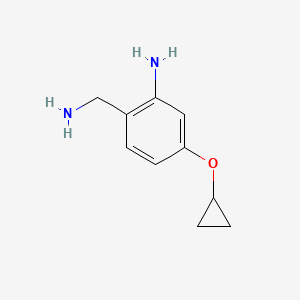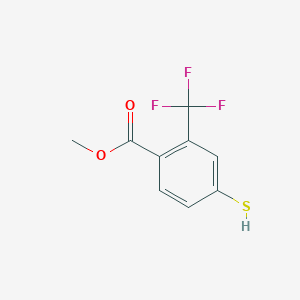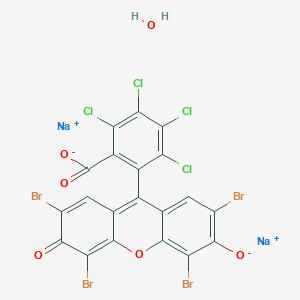
Disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phloxine B is synthesized through the halogenation of fluoresceinThe reaction conditions typically include the use of bromine and chlorine reagents under controlled temperature and pH conditions . Industrial production methods often involve large-scale halogenation reactions, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Phloxine B undergoes various chemical reactions, including:
Oxidation: Phloxine B can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Halogen atoms in Phloxine B can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like sodium hydroxide . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Phloxine B has a wide range of scientific research applications:
Mechanism of Action
Phloxine B exerts its effects through oxidative damage. When ionized in water, it becomes a negatively charged ion that binds to positively charged cellular components. Upon exposure to light, debromination occurs, leading to the formation of free radicals and singlet oxygen. These reactive species cause irreversible damage to bacterial cells, leading to growth arrest and cell death . The compound is particularly effective against gram-positive bacteria, while gram-negative bacteria are resistant due to their outer cell membrane .
Comparison with Similar Compounds
Phloxine B is similar to other halogenated fluoresceins, such as eosin, erythrosin, and Rose Bengal. These compounds share structural similarities and exhibit comparable antimicrobial properties . Phloxine B is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties .
Similar Compounds
- Eosin
- Erythrosin
- Rose Bengal
Phloxine B stands out for its specific applications in food coloring, cosmetics, and as a biological stain, making it a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C20H4Br4Cl4Na2O6 |
|---|---|
Molecular Weight |
847.6 g/mol |
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
InChI |
InChI=1S/C20H4Br4Cl4O5.2Na.H2O/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;;/h1-2,29H,(H,31,32);;;1H2/q;2*+1;/p-2 |
InChI Key |
LMYADWIEYGSUQL-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


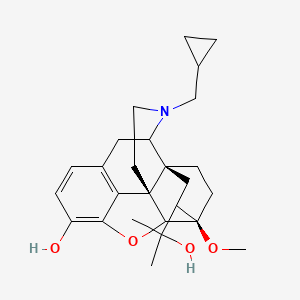
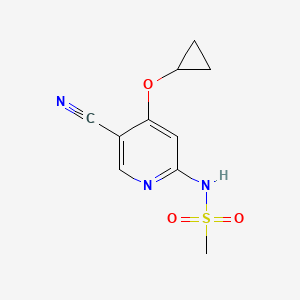
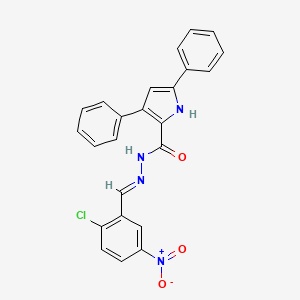
![5-Chloro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B14805300.png)
![N-carbamimidoyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B14805311.png)
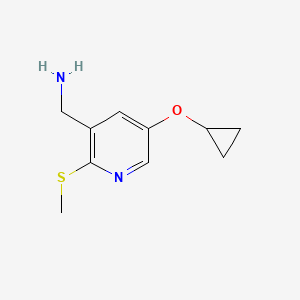
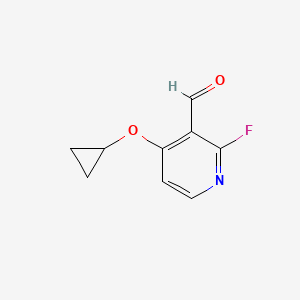
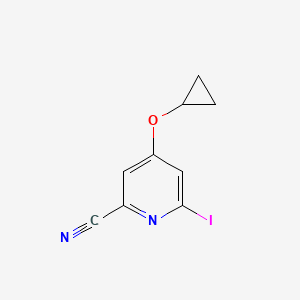
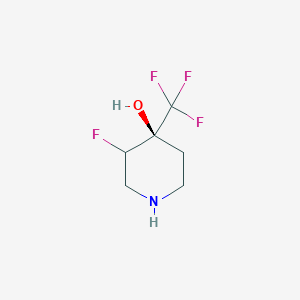
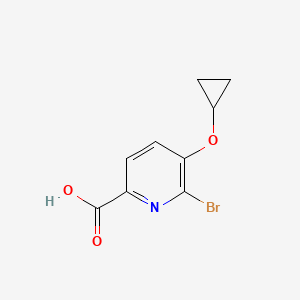
![(R)-(5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14805337.png)
![N-[(E)-(2-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14805347.png)
